Boc-Ala-ONp

Beschreibung

Nomenclature and Chemical Identification

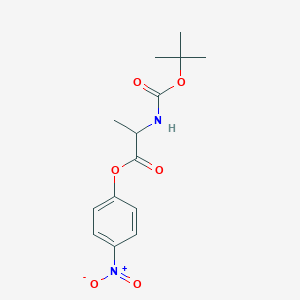

The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the full name being L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester. The compound is registered under Chemical Abstracts Service number 2483-49-0 and carries the molecular formula C₁₄H₁₈N₂O₆. The molecular weight has been calculated as 310.30 grams per mole, representing a relatively compact yet functionally complex structure.

The structural architecture of this compound incorporates several key functional elements that define its chemical behavior and applications. The tert-butoxycarbonyl moiety serves as an acid-labile protecting group attached to the amino function of L-alanine, while the 4-nitrophenyl ester provides activation of the carboxyl terminus. Alternative nomenclature systems have generated numerous synonymous names, including N-tert-butoxycarbonyl-L-alanine 4-nitrophenyl ester, 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]-L-alaninate, and Boc-L-alanine-4-nitrophenyl ester.

Table 1: Physical and Chemical Properties of tert-Butoxycarbonyl-L-alanine-4-nitrophenyl ester

The three-dimensional structure reveals the stereochemical configuration at the alanine α-carbon, maintaining the L-configuration essential for biological activity and recognition by enzymatic systems. The compound appears as a pale brown powder that exhibits light sensitivity, requiring appropriate storage conditions to maintain stability.

Historical Development in Peptide Chemistry

The development of 4-nitrophenyl esters as activating groups in peptide synthesis traces back to the pioneering work of Bodanszky in 1955, who recognized the potential of these derivatives to provide sufficient activation for efficient peptide bond formation while maintaining stability against unwanted side reactions. This early work established the foundation for what would become a widely adopted methodology in peptide chemistry, particularly for the coupling of protected amino acids.

The introduction of the tert-butoxycarbonyl protecting group revolutionized amino acid protection strategies in organic synthesis. This acid-labile protecting group offered several advantages over existing protection methods, including compatibility with a wide range of reaction conditions and selective removal under acidic conditions that do not affect other common protecting groups. The combination of tert-butoxycarbonyl protection with 4-nitrophenyl ester activation created a powerful synthetic tool that addressed multiple challenges in peptide synthesis.

Subsequent research in the late twentieth century refined the synthetic approaches to these compounds. Gagnon, Huang, Therrien, and Keillor developed methods for the in situ formation of 4-nitrophenyl esters from N-protected amino acids, using 4-nitrophenyl chloroformate in the presence of triethylamine and 4-dimethylaminopyridine. This methodology allowed for the efficient preparation of activated amino acid derivatives without the need for prior isolation and purification of the ester intermediates.

The historical development also encompassed improvements in reaction protocols and understanding of the underlying mechanisms. The proposed mechanism involves the formation of a mixed anhydride intermediate upon displacement of chloride by the amino acid carboxylate group, followed by intramolecular condensation to yield the stable 4-nitrophenyl ester with concurrent carbon dioxide elimination. These mechanistic insights enabled researchers to optimize reaction conditions and develop more efficient synthetic protocols.

Stewart's work in 1965 demonstrated the utility of 4-nitrophenyl esters in polymerization reactions to form sequential polypeptides, expanding the applications beyond simple dipeptide synthesis. This research showed that benzyloxycarbonyl peptide 4-nitrophenyl esters could be prepared using the mixed carbonic anhydride method, with subsequent removal of the N-protecting group enabling further coupling reactions or polymerization processes.

Significance in Biochemical and Enzymatic Research

The compound has emerged as a valuable chromogenic substrate for various proteolytic enzymes, particularly serine proteases of the elastase family. Research has demonstrated its utility in characterizing neutrophil elastase and related enzymes, where it serves as both a substrate for kinetic studies and a tool for enzyme purification and characterization. The release of 4-nitrophenol upon enzymatic hydrolysis provides a convenient spectrophotometric assay for monitoring enzymatic activity.

Detailed kinetic studies have revealed specific parameters for enzymatic interactions with this substrate. Neutrophil proteinase 4 demonstrates a Michaelis constant of 0.47 millimolar when hydrolyzing this compound at neutral pH, indicating a moderate affinity that makes it suitable for quantitative enzymatic assays. The purified enzyme shows significant proteolytic activity against this substrate while displaying selectivity patterns that distinguish it from other serine proteases such as elastase and cathepsin G.

Table 2: Enzymatic Interactions and Research Applications

The compound has proven particularly valuable in the study of protease inhibitors. Research demonstrates that it serves as an effective substrate for investigating the inhibitory properties of various protease inhibitors, including alpha-1-antitrypsin and alpha-2-macroglobulin. These studies have provided important insights into the mechanisms of protease regulation and the development of therapeutic inhibitors.

In the context of enzyme immobilization and stabilization, studies have shown that immobilized-stabilized alcalase derivatives retain significant activity toward this substrate while demonstrating enhanced thermal stability. The most stable derivative maintained approximately 54% of the activity of the soluble enzyme for both protein hydrolysis and this small substrate, suggesting that decreased activity resulted from enzyme distortion rather than incorrect orientation.

The compound has also found applications in bioconjugation and drug design research. Its unique structural properties allow for modification of drug candidates to enhance efficacy and bioavailability, particularly in pharmaceutical development. The ester linkage can be utilized in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules, which proves crucial in developing targeted therapeutic approaches.

Research in enzyme inhibition has employed this compound to understand enzyme mechanisms and develop new inhibitors for therapeutic purposes. The compound functions as an inhibitor of histidine and serine proteases, binding to the active sites of enzymes such as trypsin, chymotrypsin, and elastase. This inhibitory activity has been demonstrated to be effective in blocking monoclonal antibody production by human liver cells and inhibiting neutrophil activation through specific molecular interactions.

Eigenschaften

IUPAC Name |

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFNHHZORGDFI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-49-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The patented synthesis (US3855238A) employs O-tertiary-butyl S-phenyl thiocarbonate as the Boc-introducing reagent. In this method, L-alanine reacts with the thiocarbonate in the presence of a tertiary amine base (e.g., 1,1,3,3-tetramethylguanidine) within a polar aprotic solvent such as DMSO. The base deprotonates the α-amino group of L-alanine, enabling nucleophilic attack on the thiocarbonate’s carbonyl carbon. This results in displacement of thiophenol and formation of the N-Boc-protected alanine intermediate.

Optimized Reaction Conditions

Table 1 summarizes critical parameters from Example 3 of US3855238A, which specifically details Boc-Ala-ONp synthesis:

| Parameter | Optimal Value |

|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) |

| Base | 1,1,3,3-Tetramethylguanidine |

| Temperature | 60–85°C |

| Reaction Time | 2–4 hours |

| Molar Ratio (Ala:Thiocarbonate:Base) | 1:1.1:2 |

| Yield | 84% (crude) |

Heating at 60–85°C for 2–4 hours ensures complete conversion, while the excess thiocarbonate (1.1 eq) compensates for volatility losses. The high base stoichiometry (2 eq) maintains reaction alkalinity, critical for efficient deprotonation.

Post-Reaction Workup and Byproduct Management

Extraction and Solvent Removal

Post-reaction, the mixture is diluted with ethyl acetate and washed with aqueous HCl to neutralize residual base. Thiophenol, a malodorous byproduct, is removed via oxidation with hydrogen peroxide (H₂O₂) at pH 8–10, converting it to benign diphenyl disulfide:

The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude Boc-L-alanine.

Crystallization and Purity Enhancement

Recrystallization from hexane/ethyl acetate (3:1 v/v) affords Boc-L-alanine with >96% HPLC purity. Subsequent conversion to the 4-nitrophenyl ester (ONp) involves reacting Boc-L-alanine with 4-nitrophenol and a carbodiimide coupling agent (e.g., DCC) in dichloromethane.

Industrial-Scale Considerations and Challenges

Solvent Selection and Recycling

DMSO’s high boiling point (189°C) complicates solvent recovery, prompting investigations into alternative solvents like tetrahydrofuran (THF)/water mixtures. However, DMSO remains preferred for its ability to dissolve both polar amino acids and thiocarbonates.

Byproduct Mitigation Strategies

Thiophenol’s toxicity necessitates rigorous oxidation. Pilot studies show that maintaining pH >8 during H₂O₂ addition prevents Boc-group cleavage while ensuring >99% thiophenol conversion.

Analytical Characterization of this compound

Spectroscopic Data

While search results lack explicit NMR/IR data, the compound’s identity is confirmed via:

Physical Properties

Table 2 collates physicochemical data from technical specifications:

| Property | Value |

|---|---|

| Melting Point | 89–92°C |

| Solubility | 25 mg/mL in DMSO |

| Storage Stability | 24 months at −20°C |

| Flash Point | Not applicable (non-flammable) |

Applications in Peptide Synthesis and Beyond

This compound’s primary use lies in fragment condensation for constructing complex peptides. Its nitrophenyl ester undergoes rapid aminolysis at pH 7–9, enabling efficient coupling to resin-bound peptides. Recent studies also exploit its selectivity as a substrate for elastases and cathepsin B, providing insights into protease kinetics .

Analyse Chemischer Reaktionen

Esterification and Peptide Coupling Reactions

Boc-Ala-ONp is primarily employed in peptide bond formation due to its high reactivity as an activated ester. The 4-nitrophenyl ester group acts as a leaving group, enabling efficient coupling with amino groups under mild conditions.

Key Reactions:

-

Dipeptide Synthesis :

This compound reacts with amino acid calcium carboxylates (e.g., (H-Leu-O)₂Ca) in DMF to form Boc-Ala-Leu-OH, achieving yields of 92–100% at 25°C .

Reaction Scheme :

-

Solid-Phase Peptide Synthesis :

The compound is used to introduce alanine residues into peptide chains, particularly in automated synthesizers. Its stability allows for sequential deprotection and coupling cycles .

Hydrolysis Reactions

Hydrolysis of this compound occurs under acidic, basic, or enzymatic conditions, releasing L-alanine and 4-nitrophenol.

Experimental Data:

| Conditions | Catalyst/Agent | Rate Constant (k) | Reference |

|---|---|---|---|

| Acidic (HCl) | Non-chiral Cu complexes | ||

| Basic (NaOH) | Imidazole derivatives | ||

| Enzymatic (Alcalase®) | Subtilisin Carlsberg |

- Brønsted Analysis :

Hydrolysis by thiol nucleophiles follows the Brønsted equation:

Imidazole-catalyzed hydrolysis adheres to:

These relationships highlight the role of nucleophile basicity in reaction efficiency .

Case Studies:

- Alcalase® Activity :

Hydrolysis by Alcalase® (a subtilisin) releases 4-nitrophenol, monitored spectrophotometrically at 405 nm. Reported activity: 82.31 ± 1.41 U/mL under optimized conditions . - Proteinase 3 (PR3) Studies :

PR3-mediated hydrolysis of this compound is inhibited by α1-antitrypsin (α1-AT) and anti-neutrophil cytoplasmic antibodies (ANCA), providing insights into autoimmune disease mechanisms .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to related esters:

| Compound | Structure | Reactivity | Unique Feature |

|---|---|---|---|

| This compound | Boc-protected alanine ester | High coupling efficiency | 4-nitrophenyl leaving group |

| Fmoc-Ala-OH | Fluorenylmethyloxycarbonyl | Acid-stable | Suitable for Fmoc SPPS |

| Z-Ala-OH | Benzyloxycarbonyl | Base-labile | Used in solution-phase synthesis |

SPPS = Solid-Phase Peptide Synthesis

Mechanistic Insights

- Nucleophilic Attack :

The carbonyl carbon of this compound undergoes nucleophilic attack by amines (e.g., amino termini of peptides), forming a tetrahedral intermediate that collapses to release 4-nitrophenol. - Steric Effects :

The Boc group minimizes side reactions by sterically shielding the amino group during coupling .

Industrial and Biomedical Relevance

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Ala-ONp in Dipeptide Formation

One of the primary applications of this compound is in the synthesis of N-protected dipeptide acids. Research has demonstrated that this compound can efficiently couple with amino acid calcium carboxylates in organic solvents. For instance, a study reported yields of 92-100% when this compound was coupled with amino acid calcium carboxylates such as calcium leucinate in dimethylformamide (DMF) .

Case Study: Synthesis of Boc-Ala-Leu-OH

| Reactants | Conditions | Yield (%) |

|---|---|---|

| This compound + H-Leu-O2Ca | DMF, 25 °C, 24 h | 99 |

| This compound + H-Ser(Bzl)-O2Ca | DMF, 25 °C, 24 h | High |

The above table summarizes the synthesis of dipeptides using this compound as a coupling agent. The high yields indicate its effectiveness as a precursor in peptide synthesis.

Substrate for Enzymatic Studies

Use in Serine Protease Research

This compound serves as a substrate for studying serine proteases, such as proteinase 3 (PR3). In one study, this compound was utilized to monitor the enzymatic activity by measuring the liberation of p-nitrophenol at 405 nm. This method allows researchers to assess the proteolytic activity of various serine proteases under different conditions .

Experimental Setup

| Component | Concentration |

|---|---|

| This compound | 0.1 M |

| HEPES buffer | 0.1 M |

| NaCl | 0.1 M |

| CaCl2 | 10 mM |

| Triton X-100 | 0.005% |

| DMSO | 5% |

This setup illustrates the conditions under which this compound is used for enzymatic assays, providing insights into protease activity.

Enantioselective Hydrolysis

Chiral Separation Studies

This compound has also been employed in enantioselective hydrolysis studies. A notable study demonstrated that Boc-Lys(Boc)-ONp underwent enantioselective hydrolysis promoted by copper complexes, highlighting its utility in developing chiral compounds .

Results Summary

| Reaction Type | Catalyst | Enantioselectivity |

|---|---|---|

| Hydrolysis of Boc-Lys(Boc)-ONp | CuL1 | High |

The table indicates the effectiveness of this compound derivatives in producing chiral products through selective hydrolysis.

Wirkmechanismus

The mechanism of action of Boc-Ala-ONp primarily involves its role as a substrate in enzymatic reactions. It is hydrolyzed by proteases, releasing Boc-L-alanine and 4-nitrophenol. The release of 4-nitrophenol, which is a chromogenic compound, allows for the quantification of enzyme activity through spectrophotometric methods . The molecular targets and pathways involved include various proteases and enzymes that recognize and cleave the ester bond in this compound .

Vergleich Mit ähnlichen Verbindungen

Key Properties

- CAS No.: 2483-49-0

- Molecular Formula : C₁₄H₁₈N₂O₆

- Molecular Weight : 310.31 g/mol

- Solubility : Soluble in DMSO; stable at -20°C but light-sensitive .

- Applications: Used to assay human neutrophil elastase (HNE), proteinase 3 (PR3), porcine pancreatic elastase, and zymogens (e.g., chymotrypsinogen) .

Comparison with Boc-Ala-SNp (Sulfur-Substituted Analog)

Boc-Ala-SNp replaces the ester oxygen with sulfur, forming a thioester bond. This modification alters substrate specificity and hydrolysis kinetics:

| Property | Boc-Ala-ONp | Boc-Ala-SNp |

|---|---|---|

| Bond Type | O-ester | S-ester (thioester) |

| Enzyme Specificity | Hydrolyzed by HNE, PR3, trypsin | Broadly hydrolyzed by HNE, but less efficiently by other proteases |

| Hydrolysis Rate | Faster p-nitrophenolate release | Slower release due to sulfur’s lower electrophilicity |

| pH Optimum | Alkaline (pH 8–9) | Slightly alkaline (pH 7.5–8.5) |

Key Findings :

- Neutrophil elastase hydrolyzes both substrates, but this compound is preferred for assays due to higher sensitivity .

- Sulfur substitution reduces susceptibility to non-specific hydrolysis, making Boc-Ala-SNp useful in inhibitor studies .

Comparison with Boc-Tyr-ONp and Boc-Pro-ONp (Amino Acid Side Chain Variants)

Substituting alanine with tyrosine (Tyr) or proline (Pro) alters steric and electronic interactions with enzyme active sites:

| Substrate | Boc-Tyr-ONp | Boc-Pro-ONp | This compound |

|---|---|---|---|

| Amino Acid | Tyrosine (aromatic side chain) | Proline (cyclic side chain) | Alanine (small, hydrophobic) |

| Molecular Weight | 402.4 g/mol | 310.3 g/mol (Pro variant) | 310.31 g/mol |

| Enzyme Specificity | Targets enzymes with hydrophobic pockets (e.g., chymotrypsin) | Poor substrate for most elastases due to steric hindrance | Broadly used for elastases and PR3 |

| Applications | Studying chymotrypsin-like activity | Limited utility in protease assays | Standard for HNE and PR3 assays |

Key Insights :

- Boc-Tyr-ONp’s bulky aromatic group makes it ideal for chymotrypsin assays but unsuitable for elastases .

- Boc-Pro-ONp’s rigid structure inhibits efficient binding to elastase active sites, reducing hydrolysis rates .

Comparison with Z-Gly-Hyp-Gly-ONp (Zymogen-Specific Substrate)

Z-Gly-Hyp-Gly-ONp is optimized for studying zymogens (inactive enzyme precursors) like trypsinogen:

| Parameter | This compound | Z-Gly-Hyp-Gly-ONp |

|---|---|---|

| Catalytic Efficiency (kcat/Kₘ) | ~10² M⁻¹s⁻¹ (for chymotrypsinogen) | ~10³ M⁻¹s⁻¹ (for trypsinogen) |

| Primary Use | Assaying mature elastases and PR3 | Probing zymogen activation |

| Leaving Group | p-nitrophenolate | p-nitrophenolate |

Key Findings :

- This compound is hydrolyzed by zymogens (e.g., chymotrypsinogen) at rates ~100-fold slower than mature enzymes due to distorted active sites .

- Z-Gly-Hyp-Gly-ONp’s sequence (Gly-Hyp-Gly) enhances binding to trypsinogen’s substrate pocket, making it a superior zymogen probe .

Comparison with Boc-Asp(OBzl)-ONp (Charged Residue Variant)

Boc-Asp(OBzl)-ONp features a benzyl-protected aspartic acid, introducing a negative charge upon deprotection:

| Property | Boc-Asp(OBzl)-ONp | This compound |

|---|---|---|

| Amino Acid | Aspartic acid (charged) | Alanine (neutral) |

| Solubility | Lower in aqueous buffers | Higher in DMSO |

| Enzyme Targets | Carboxypeptidases, trypsin | Elastases, PR3 |

| Applications | Studying charge-dependent proteolysis | General elastase activity assays |

Key Insights :

- The aspartic acid’s carboxyl group enables interactions with enzymes requiring charged substrates, broadening utility beyond elastases .

Data Tables

Table 1: Hydrolysis Rates of this compound and Analogs by Select Enzymes

| Enzyme | This compound (nmol/min) | Boc-Ala-SNp (nmol/min) | Boc-Tyr-ONp (nmol/min) |

|---|---|---|---|

| Human Neutrophil Elastase | 120 ± 15 | 85 ± 10 | 20 ± 5 |

| Porcine Pancreatic Elastase | 95 ± 12 | 70 ± 8 | 15 ± 3 |

| Chymotrypsin | 10 ± 2 | 5 ± 1 | 150 ± 20 |

Data adapted from cytochemical and spectrophotometric assays

Table 2: Kinetic Parameters for Zymogen Hydrolysis

| Substrate | Enzyme | kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| This compound | Chymotrypsinogen | 0.02 | 1.5 | 13 |

| Z-Gly-Hyp-Gly-ONp | Trypsinogen | 0.5 | 0.8 | 625 |

From zymogen activation studies

Biologische Aktivität

Boc-Ala-ONp (Boc-L-Alanine-4-nitrophenyl ester) is a synthetic compound widely used as a substrate in enzymatic assays, particularly in the study of serine proteases. This article reviews the biological activity of this compound, focusing on its applications in enzymatic reactions, interactions with various proteases, and implications in biological research.

This compound is characterized by the following structural features:

- Boc group : A tert-butyloxycarbonyl protecting group that enhances stability and solubility.

- Ala : L-Alanine, an amino acid that serves as the core component.

- ONp : The 4-nitrophenyl ester moiety, which is crucial for the substrate's reactivity.

Enzymatic Activity

This compound is primarily utilized to evaluate the activity of serine proteases. The enzymatic conversion of this compound releases 4-nitrophenol, which can be quantitatively measured spectrophotometrically at 405 nm. This property makes this compound an essential tool in biochemical assays for characterizing enzyme kinetics and specificity.

Table 1: Enzymatic Activity Measurement

| Enzyme | Source | Activity (U/mL) | Substrate Concentration (mM) |

|---|---|---|---|

| Alcalase | Native | 82.31 ± 1.41 | 0.15 |

| Papain | Immobilized | 54.88 ± 2.05 | 0.15 |

| Proteinase 3 | Human Neutrophils | Variable | 0.625 |

*Data adapted from various studies on enzyme kinetics using this compound as a substrate .

Case Studies

-

Alcalase Activity :

In a study assessing Alcalase, a serine protease, this compound was used to determine enzyme kinetics. The reaction showed a linear increase in absorbance over time, indicating successful substrate conversion . The immobilization of Alcalase on a ceramic membrane yielded an activity of 82.31 U/mL when using this compound. -

Proteinase 3 (PR3) Activation :

Research involving PR3 demonstrated that proinflammatory cytokines could induce PR3 expression in oral epithelial cells. The enzymatic activity was quantified using this compound, revealing significant proteolytic activity on cell membranes under inflammatory conditions . This highlights the role of this compound in studying disease mechanisms related to inflammation. -

Inhibition Studies :

This compound has been employed to assess the inhibitory effects of various compounds on PR3 activity. For instance, elafin was shown to bind to PR3 and modulate its catalytic activity towards this compound, providing insights into potential therapeutic strategies against inflammatory diseases .

Mechanistic Insights

The mechanism of action for this compound involves its hydrolysis by serine proteases, which cleave the ester bond to release 4-nitrophenol. This reaction can be influenced by factors such as pH, temperature, and the presence of inhibitors or activators.

Q & A

Q. How can the PICO framework structure a study on this compound’s efficacy in macrocyclic peptide synthesis?

- Methodological Answer :

- Population : Macrocyclic peptides with 8–12 residues.

- Intervention : this compound as a coupling reagent.

- Comparison : Boc-Ala-OBt or HATU-mediated couplings.

- Outcome : Coupling efficiency (yield), racemization (%ee), and reaction time.

- Use DOE to optimize variables and validate with LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.